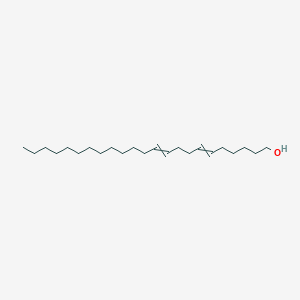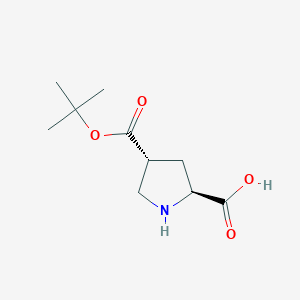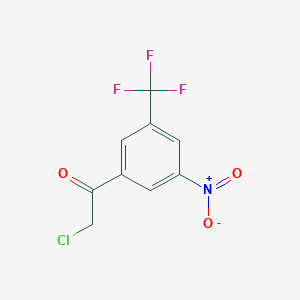
tricosa-6,10-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricosa-6,10-dien-1-ol: is an organic compound with the molecular formula C23H44O . It is a long-chain alcohol with two double bonds located at the 6th and 10th positions of the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-6,10-dien-1-ol typically involves the use of long-chain alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of tricosa-6,10-diene, which involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic methods that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
Tricosa-6,10-dien-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to tricosa-6,10-dien-1-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Hydrogenation to tricosanol using hydrogen gas (H2) and a palladium catalyst.
Substitution: Formation of tricosa-6,10-dien-1-yl halides using halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst at elevated pressure.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Tricosa-6,10-dien-1-one.
Reduction: Tricosanol.
Substitution: Tricosa-6,10-dien-1-yl chloride.
Aplicaciones Científicas De Investigación
Tricosa-6,10-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological signaling and as a pheromone analog.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tricosa-6,10-dien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in a physiological response. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Tricosa-6,10-dien-1-ol can be compared with other long-chain alcohols and dienes, such as:
Hexadeca-10,12-dien-1-ol: A shorter chain analog with similar double bond positions.
Octadeca-9,12-dien-1-ol: Another long-chain alcohol with double bonds at different positions.
Eicosa-5,8-dien-1-ol: A compound with a similar structure but fewer carbon atoms.
Uniqueness
This compound is unique due to its specific chain length and double bond positions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C23H44O |
|---|---|
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
tricosa-6,10-dien-1-ol |
InChI |
InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3 |
Clave InChI |
JTSPNZHBRRBWNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC=CCCC=CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
![2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide](/img/structure/B12451246.png)
![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile](/img/structure/B12451251.png)

![1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
![3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12451279.png)
![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12451310.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol](/img/structure/B12451313.png)
![2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12451314.png)
